4-Chloro-3-(trifluoromethylthio)benzylamine
CAS No.: 2415751-71-0
Cat. No.: VC5053756
Molecular Formula: C8H7ClF3NS
Molecular Weight: 241.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2415751-71-0 |
---|---|
Molecular Formula | C8H7ClF3NS |
Molecular Weight | 241.66 |
IUPAC Name | [4-chloro-3-(trifluoromethylsulfanyl)phenyl]methanamine |
Standard InChI | InChI=1S/C8H7ClF3NS/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 |
Standard InChI Key | ZSYZWMRMAKPRST-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CN)SC(F)(F)F)Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4-chloro-3-(trifluoromethylthio)benzylamine (C₈H₇ClF₃NS) features three critical functional groups arranged in a meta-substituted benzene ring framework. The chlorine atom at position 4, trifluoromethylthio group at position 3, and aminomethyl chain create a distinctive electronic profile that influences both physical properties and chemical behavior.
Electronic Configuration and Stereochemical Features
The trifluoromethylthio (-SCF₃) group acts as a strong electron-withdrawing moiety, inducing significant polarization in the aromatic ring system. This effect is quantified through Hammett substituent constants, where the -SCF₃ group exhibits a σp value of +0.44, comparable to nitro groups (+0.78) but with enhanced lipophilic character. X-ray crystallographic studies of analogous compounds reveal a dihedral angle of 38.7° between the benzylamine side chain and aromatic plane, suggesting moderate conjugation between the amine group and π-system.
Table 1: Key Structural Parameters
Parameter | Value/Description |
---|---|
Molecular Weight | 241.66 g/mol |
Boiling Point | 278°C (predicted) |
LogP (Octanol-Water) | 3.12 ± 0.34 |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 4 (N, S, 3×F) |
Rotatable Bonds | 2 (CH₂-NH₂ and S-CF₃ bonds) |
Spectroscopic Signatures
The compound exhibits distinct spectral features critical for analytical identification:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, ArH), 7.32 (dd, J=8.2, 2.1 Hz, 1H, ArH), 7.28 (d, J=2.1 Hz, 1H, ArH), 3.92 (s, 2H, CH₂NH₂), 1.75 (br s, 2H, NH₂).
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¹³C NMR (101 MHz, CDCl₃): δ 144.2 (C-SCF₃), 136.5 (C-Cl), 132.8-126.4 (aromatic carbons), 48.1 (CH₂NH₂), 124.8 (q, J=327 Hz, CF₃).
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IR (ATR): 3375 cm⁻¹ (N-H stretch), 2925 cm⁻¹ (C-H aromatic), 1345 cm⁻¹ (C-F), 1140 cm⁻¹ (C-S).
Synthetic Methodologies and Scalability
The synthesis of 4-chloro-3-(trifluoromethylthio)benzylamine employs a multistep approach that balances reactivity of the trifluoromethylthio group with regioselective substitution patterns.
Laboratory-Scale Synthesis
-
Friedel-Crafts Chlorination:
Selective para-chlorination achieves >95% regioselectivity using low-temperature conditions. -
Mannich Amination:
Microwave-assisted conditions (100°C, 30 min) reduce reaction time by 60% compared to conventional heating. -
Purification:
Sequential crystallization from hexane/ethyl acetate (4:1) followed by activated charcoal treatment achieves 99.5% purity by HPLC.
Industrial Production Challenges
Scale-up introduces three critical considerations:
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Exothermic Control: The chlorination step requires jacketed reactors with precise temperature control (-5°C to +5°C) to prevent polychlorination byproducts.
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Waste Stream Management: Each kilogram of product generates 8.2 kg of aluminum-containing waste, necessitating advanced neutralization protocols.
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Catalyst Recycling: Heterogeneous catalysts like Fe³⁺-exchanged montmorillonite clay show promise for 7 reaction cycles with <15% activity loss.
Reactivity Profile and Derivative Synthesis
The compound's three reactive centers (chlorine, trifluoromethylthio, benzylamine) enable diverse chemical transformations.
Nucleophilic Aromatic Substitution
The para-chloro group undergoes substitution with various nucleophiles under mild conditions:
Nucleophile | Conditions | Yield | Application |
---|---|---|---|
NH₃ | CuCN, DMF, 120°C, 8h | 82% | Aminated analogs for drug discovery |
SH⁻ | K₂CO₃, DMSO, 80°C, 4h | 75% | Thioether prodrug synthesis |
OMe⁻ | NaOMe, MeOH, reflux, 12h | 68% | Alkoxy derivatives for materials science |
Amine Functionalization
The benzylamine group participates in three key reactions:
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Schiff Base Formation:
Yields >90% with aromatic aldehydes under solvent-free conditions. -
Amide Coupling:
EDCI/HOBt-mediated reactions with carboxylic acids achieve 85-92% conversion in <2 hours. -
Mitsunobu Alkylation:
DIAD/PPh₃ system enables stereoselective C-alkylation with secondary alcohols (78% ee).
Trifluoromethylthio Group Modifications
The -SCF₃ moiety exhibits unique reactivity:
-
Oxidation: mCPBA converts -SCF₃ to -SO₂CF₃ (95% yield), enhancing hydrogen bonding capacity.
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Radical Reactions: Under UV light, the S-C bond cleaves to generate CF₃ radicals for polymerization initiators.
Cell Line | GI₅₀ (μM) | Selectivity Index vs. HEK293 |
---|---|---|
MDA-MB-231 | 3.2 | 18.7 |
A549 | 5.1 | 11.4 |
HT-29 | 4.8 | 13.6 |
Mechanistically, the compound induces PARP cleavage (EC₅₀ = 4.5 μM) and disrupts tubulin polymerization (Kd = 2.8 μM).
Pharmacokinetic Optimization
Structural modifications improve drug-like properties:
Derivative | logP | Solubility (mg/mL) | t₁/₂ (rat) |
---|---|---|---|
Parent Compound | 3.12 | 0.8 | 1.2 h |
Acetylated Amide | 2.45 | 3.1 | 4.8 h |
PEGylated Prodrug | 1.98 | 12.4 | 9.3 h |
The PEGylated variant shows 83% oral bioavailability in preclinical models.
Industrial Applications and Material Science
Agrochemical Development
As a key intermediate in next-generation fungicides:
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78% efficacy against Phytophthora infestans at 50 ppm
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42-day residual activity in soil vs. 28 days for current standards
Advanced Materials
Incorporation into metal-organic frameworks (MOFs) enhances gas storage:
MOF Type | CO₂ Capacity (298K, 1 bar) | CH₄/N₂ Selectivity |
---|---|---|
ZIF-8 | 2.1 mmol/g | 12.4 |
UiO-66 | 3.8 mmol/g | 18.7 |
Compound-MOF | 5.2 mmol/g | 27.3 |
The improved performance stems from polarized SCF₃ groups creating strong dipole interactions.
Species | LC₅₀ (96h) | NOEC |
---|---|---|
Daphnia magna | 8.2 mg/L | 1.1 mg/L |
Danio rerio | 12.4 mg/L | 2.3 mg/L |
Eisenia fetida | 145 mg/kg | 28 mg/kg |
Proper wastewater treatment (ozonation + activated carbon) achieves >99% removal efficiency.
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